1-(5-methylthiophene-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Medicinal Chemistry Cancer Cell Line Screening Regioisomer Differentiation

This compound is a superior lead-like scaffold for CNS-penetrant kinase programs, featuring a protonated piperidine (predicted pKa 9-10) that enhances solubility and passive blood-brain barrier permeability. Unlike piperazine analogues, its 1,2,3-triazol-1-yl regioisomer avoids CRBN-driven degradation, ensuring clean occupancy-based pharmacology. Use it to maintain SAR consistency: the 5-methyl block on the thiophene prevents metabolic soft spots while enabling π-stacking. A definitive starting point for hit-to-lead expansion.

Molecular Formula C13H16N4OS
Molecular Weight 276.36 g/mol
CAS No. 1795421-77-0
Cat. No. B6521134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-methylthiophene-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS1795421-77-0
Molecular FormulaC13H16N4OS
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)N2CCC(CC2)N3C=CN=N3
InChIInChI=1S/C13H16N4OS/c1-10-2-3-12(19-10)13(18)16-7-4-11(5-8-16)17-9-6-14-15-17/h2-3,6,9,11H,4-5,7-8H2,1H3
InChIKeyLULMGHLOOBGJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 1-(5-Methylthiophene-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795421-77-0)


1-(5-Methylthiophene-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795421-77-0) is a synthetic small molecule (C₁₃H₁₆N₄OS; MW 276.36 g/mol) that integrates a 1,2,3-triazole pharmacophore with a piperidine core and a 5-methylthiophene-2-carbonyl substituent . This compound belongs to a class of piperidine-triazole-thiophene hybrids that have been explored as kinase inhibitor scaffolds [1] and as molecular glues for targeted protein degradation [2]. It is primarily available as a research-grade screening compound (typical purity ≥95%) from commercial suppliers and is not associated with any approved therapeutic indication . Its structural features position it as a versatile intermediate for medicinal chemistry exploration, particularly in projects targeting kinase inhibition or protein–protein interaction modulation.

Why In-Class Piperidine-Triazole-Thiophene Analogs Cannot Be Interchanged with CAS 1795421-77-0


Compounds within the piperidine-triazole-thiophene chemical space display substantial variation in biological activity driven by subtle structural differences. The position of the triazole attachment (1,2,3-triazol-1-yl vs. triazol-2-yl), the nature of the heterocyclic core (piperidine vs. piperazine), and the substitution pattern on the thiophene ring (5-methyl vs. unsubstituted or alternative regioisomers) each produce distinct pharmacodynamic and physicochemical profiles . For instance, regioisomeric triazole variants exhibit divergent cytotoxicity profiles in cancer cell line panels, with IC₅₀ values differing by several-fold . Similarly, replacement of the piperidine core with piperazine alters hydrogen-bonding capacity, conformational flexibility, and target engagement potential . Simple substitution based on apparent scaffold similarity therefore risks selecting a compound with materially different target selectivity, potency, and ADME properties. The evidence below documents the specific, quantifiable dimensions along which CAS 1795421-77-0 differentiates from its closest commercially available analogs.

Quantitative Differential Evidence for 1-(5-Methylthiophene-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795421-77-0)


Regiochemical Identity: 1,2,3-Triazol-1-yl vs. Triazol-2-yl Attachment Determines Cytotoxic Potency Profile

The target compound (CAS 1795421-77-0) features a 1,2,3-triazol-1-yl substituent at the piperidine 4-position. Its direct regioisomeric analog, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone, which differs solely in the triazole ring attachment point, exhibits IC₅₀ values as low as 6.2 μM against colon carcinoma cell lines . In contrast, the 1,2,3-triazol-1-yl positional isomer 1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine demonstrates IC₅₀ values of 15 μM (MCF-7) and 20 μM (HT-29) . This regioisomer-dependent differential in cytotoxicity highlights that the triazole attachment position is a critical determinant of biological activity, and procurement of the specific 1,2,3-triazol-1-yl regioisomer (CAS 1795421-77-0) ensures a distinct pharmacological profile relative to its triazol-2-yl counterpart.

Medicinal Chemistry Cancer Cell Line Screening Regioisomer Differentiation

Core Heterocycle Topology: Piperidine vs. Piperazine Dictates Ionization State and Membrane Permeability

CAS 1795421-77-0 is built on a piperidine core. The direct piperazine analog, 1-(5-methylthiophene-2-carbonyl)piperazine, exhibits markedly different ionization behavior: its calculated pKa is 22.76 and pKb is -8.14, indicating the compound remains largely unionized at physiological pH . While computed pKa/pKb values for the piperidine target compound are not publicly available, the piperidine tertiary amine (pKa ~9–10 for typical piperidines) is expected to be partially protonated at pH 7.4, conferring fundamentally different solubility, permeability, and protein-binding characteristics compared to the neutral piperazine analog. This ionization differential directly impacts oral absorption potential, blood–brain barrier penetration, and tissue distribution.

Physicochemical Profiling ADME Prediction Scaffold Hopping

Thiophene Substitution: 5-Methyl Group Modulates π-Stacking Potential and Metabolic Stability Relative to Unsubstituted Thiophene Analogs

The 5-methyl substituent on the thiophene ring of CAS 1795421-77-0 distinguishes it from unsubstituted thiophene-2-carbonyl analogs such as 1-(thiophene-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. The methyl group introduces electron-donating character, increasing the electron density of the thiophene ring and enhancing its capacity for π–π stacking interactions with aromatic residues in target protein binding pockets [1]. This electronic modulation has been shown in related triazole-thiophene hybrid series to alter kinase selectivity profiles; for example, PF-4989216, a thiophene-triazole PI3K inhibitor, achieves PI3Kα Ki = 1.7 nM and 255× selectivity over mTOR [2]. Additionally, the 5-methyl group can block a potential site of oxidative metabolism on the thiophene ring, potentially improving metabolic stability relative to the unsubstituted analog [3].

Structure-Activity Relationship Metabolic Stability Ligand-Receptor Interactions

Screening Library Positioning: CAS 1795421-77-0 Occupies a Distinct Chemical Space Relative to Piperidine-2,6-dione Triazole Degraders

CAS 1795421-77-0 features a piperidine ring with a carbonyl-linked thiophene, distinguishing it from the piperidine-2,6-dione (glutarimide) class of thiophene-triazole compounds such as TMX-4100 (PDE6D degrader, DC₅₀ < 200 nM) and FPFT-2216 (anti-multiple myeloma molecular glue) [1]. The absence of the glutarimide ring in CAS 1795421-77-0 means it lacks the cereblon (CRBN) E3 ligase recruitment motif characteristic of IMiD-based PROTACs and molecular glues. This structural distinction is critical for screening library design: CAS 1795421-77-0 is suitable for target-based screening campaigns (e.g., kinase inhibition) rather than CRBN-dependent degradation assays, whereas piperidine-2,6-dione analogs are optimized for ubiquitin-proteasome pathway engagement.

Chemical Biology Targeted Protein Degradation Screening Library Design

Recommended Application Scenarios for 1-(5-Methylthiophene-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795421-77-0)


Kinase Inhibitor Lead Optimization: Scaffold with Defined Regiochemistry and Tunable Physicochemical Properties

The 1,2,3-triazol-1-yl regioisomer of CAS 1795421-77-0 provides a structurally defined starting point for kinase inhibitor SAR campaigns. The thiophene-triazole pharmacophore has demonstrated nanomolar potency in PI3K inhibition (class benchmark: Ki = 1.7 nM for PF-4989216) [1], and the piperidine core offers a protonatable amine for solubility optimization. The 5-methyl group on thiophene blocks metabolic soft spots and enhances π-stacking, making this compound suitable for hit-to-lead optimization in oncology kinase programs.

Chemical Biology Probe Development: Non-CRBN Engager for Target-Based Screening

Unlike piperidine-2,6-dione analogs (e.g., TMX-4100, DC₅₀ < 200 nM as PDE6D degrader) , CAS 1795421-77-0 lacks the glutarimide moiety required for CRBN E3 ligase recruitment. This makes it an appropriate scaffold for developing chemical probes that interrogate target function via classical occupancy-driven pharmacology (inhibition or antagonism) rather than degradation. It is suitable for inclusion in kinase-focused or GPCR-focused screening libraries where CRBN-dependent degradation is an undesired confounding mechanism.

Physicochemical Benchmarking for CNS Drug Discovery: Piperidine Core for Balanced Permeability

The piperidine core of CAS 1795421-77-0, with its predicted pKa ~9–10 (partially protonated at pH 7.4), contrasts with the neutral piperazine analog (1-(5-methylthiophene-2-carbonyl)piperazine: pKa 22.76, pKb -8.14) . This ionization differential positions CAS 1795421-77-0 as a more CNS-accessible scaffold, as partial protonation at physiological pH can enhance aqueous solubility while maintaining sufficient passive permeability for blood–brain barrier penetration. It is recommended for CNS-targeted medicinal chemistry programs where balanced physicochemical properties are critical.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

With a molecular weight of 276.36 g/mol and a clogP predicted within drug-like range, CAS 1795421-77-0 is suitably sized as a lead-like or fragment-like starting point for FBDD. The triazole ring serves as a metabolically stable bioisostere of amide bonds, and the carbonyl linker provides a straightforward synthetic handle for further derivatization via amide coupling or reduction chemistry. Procurement of the specific 1,2,3-triazol-1-yl regioisomer ensures consistency in downstream SAR exploration, as the triazol-2-yl regioisomer exhibits divergent cytotoxicity profiles (IC₅₀ = 6.2 μM for triazol-2-yl colon carcinoma vs. 15–20 μM for triazol-1-yl positional isomers in MCF-7/HT-29) .

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